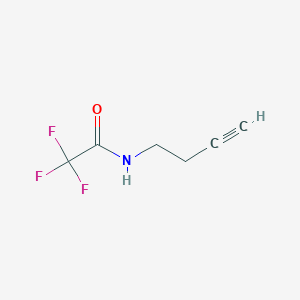

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO/c1-2-3-4-10-5(11)6(7,8)9/h1H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJUGXXRENVCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N but 3 Yn 1 Yl 2,2,2 Trifluoroacetamide and Analogous Trifluoroacetamide Alkynes

Strategies for Amide Bond Formation

The creation of the amide linkage is the key step, which can be accomplished through several distinct chemical pathways. These range from direct reactions with highly activated reagents to more sophisticated catalyzed couplings.

Direct acylation of but-3-yn-1-amine (B154008) with a highly electrophilic trifluoroacetyl source is a common and straightforward method. This approach typically involves the use of trifluoroacetyl halides or trifluoroacetic anhydride (B1165640) (TFAA).

The reaction of primary amines with acyl halides, such as trifluoroacetyl chloride, proceeds readily to form the corresponding amide. georgiasouthern.edu This method is often rapid and high-yielding. A base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.netgoogle.com Similarly, trifluoroacetic anhydride is a powerful acylating agent for synthesizing N-trifluoroacetyl amides. researchgate.net Its high reactivity allows for efficient conversion, but also necessitates careful control of reaction conditions. researchgate.net Another approach involves the aminolysis of esters, such as reacting an amine with ethyl trifluoroacetate, often in the presence of a base like triethylamine, to yield the desired trifluoroacetamide (B147638). google.com

A general two-step process for this type of synthesis involves first activating a carboxylic acid (in this case, trifluoroacetic acid) by converting it to an acid chloride with a reagent like thionyl chloride, followed by the reaction of this activated intermediate with the amine. nih.gov

Carbodiimide-mediated coupling is a cornerstone of amide synthesis, enabling the formation of an amide bond between a carboxylic acid and an amine under mild conditions by facilitating the removal of water. luxembourg-bio.com In this context, trifluoroacetic acid is coupled with but-3-yn-1-amine.

The general mechanism involves the reaction of the carboxylic acid with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comwikipedia.org This intermediate is susceptible to nucleophilic attack by the amine, which forms the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). luxembourg-bio.com

To improve reaction efficiency and suppress side reactions, such as the formation of stable N-acylureas, additives are frequently employed. luxembourg-bio.comnih.gov Reagents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea intermediate to form an active ester, which then reacts cleanly with the amine to provide the amide product. nih.gov

More advanced coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU), operate on a similar principle of activating the carboxylic acid but can offer faster reaction times and higher yields, particularly for challenging couplings. catalyticamidation.info

| Reagent Type | Example(s) | Role | Key Characteristic |

|---|---|---|---|

| Carbodiimide | EDC·HCl, DCC, DIC | Activates carboxylic acid | Forms O-acylisourea intermediate. wikipedia.org |

| Additive | NHS, HOBt | Suppresses side reactions, improves yield | Forms a more stable active ester intermediate. nih.gov |

| Uronium/Aminium Salt | HATU | Activates carboxylic acid | Often provides high efficiency for difficult couplings. catalyticamidation.info |

In pursuit of more sustainable and atom-economical synthetic routes, significant research has focused on the direct catalytic amidation of carboxylic acids and amines. catalyticamidation.info These methods avoid the use of stoichiometric activating agents, generating water as the sole byproduct. catalyticamidation.info While the direct thermal condensation of a carboxylic acid and an amine requires very high temperatures, various catalysts can facilitate this transformation under milder conditions. luxembourg-bio.com

Boron-based catalysts, including simple boric acid and borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been identified as effective catalysts for direct amide formation. catalyticamidation.infocatalyticamidation.info These catalysts are believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Other catalytic systems, such as those based on lanthanum(III) triflate, have been developed for related transformations like the direct amidation of esters. researchgate.net While these methods are promising, their application may require specific reaction conditions and catalyst selection. catalyticamidation.info

Optimization of Synthetic Reaction Conditions

The success of synthesizing N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide with high yield and purity is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The selection of an appropriate solvent is critical for controlling reaction kinetics and minimizing undesirable side reactions.

Solvent Effects : For highly reactive acylating agents like trifluoroacetic anhydride (TFAA), the choice of solvent is restricted to those that are inert under the reaction conditions, such as benzene, saturated hydrocarbons, and halogenated solvents like chloroform. researchgate.net For carbodiimide-mediated reactions, polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. When using water-soluble reagents like EDC, aqueous buffer systems can be employed; however, the type of buffer can significantly influence the rate and extent of the reaction. nih.gov

Temperature Profiles : Temperature control is essential for managing the rate of these often-exothermic reactions. Many direct acylation and carbodiimide coupling reactions are initiated at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the initial rate of reaction and prevent the formation of byproducts. nih.gov Conversely, some catalytic amidation processes may require elevated temperatures to achieve a reasonable reaction rate and drive the equilibrium towards product formation by removing the water byproduct. catalyticamidation.info

| Parameter | Condition | Potential Outcome | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., 0 °C) | Reduced side products, better selectivity | Controls rate of highly exothermic reactions. |

| Elevated | Increased reaction rate, drives equilibrium | Required for some catalytic systems to overcome activation energy. catalyticamidation.info | |

| Solvent | Inert (e.g., Chloroform) | Prevents reaction with highly reactive reagents | Necessary for reagents like TFAA. researchgate.net |

| Polar Aprotic (e.g., DMF) | Good solubility for reactants and reagents | Commonly used for carbodiimide couplings. |

The molar ratio of reactants and reagents is a determining factor in the outcome of the synthesis, directly affecting yield and purity. The reactant that is completely consumed in a reaction is known as the limiting reactant, and it dictates the maximum theoretical yield of the product. libretexts.orguccs.edu

In direct aminolysis reactions with acid halides or anhydrides, the amine is typically the limiting reactant. A slight excess of the acylating agent may be used to ensure complete conversion of the valuable amine. An equivalent of base per equivalent of acid byproduct is necessary to drive the reaction to completion.

For carbodiimide-mediated couplings, the amine and carboxylic acid are generally used in near-equimolar amounts. The coupling reagent (e.g., EDC) and any additives (e.g., NHS) are often used in a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure efficient activation of the carboxylic acid. nih.gov Using an excess of the carboxylic acid can lead to the formation of a symmetric anhydride, which can also acylate the amine but represents an inefficient use of the starting material. luxembourg-bio.com Precise control of stoichiometry is crucial to prevent unreacted starting materials from contaminating the final product and to avoid side reactions that complicate purification. libretexts.org

Development of Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogs is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign chemical processes. libretexts.orgacs.org These principles focus on waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. libretexts.orgnih.gov

In the context of synthesizing trifluoroacetamide-alkynes, the application of green chemistry principles can be multifaceted. For instance, traditional methods for amide bond formation often involve the use of stoichiometric coupling reagents that generate significant amounts of waste. acs.org Green alternatives focus on catalytic methods that are more atom-economical. acs.orgpnas.org The principle of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. pnas.org Synthetic routes with high atom economy maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgpnas.org

The choice of solvent is another critical aspect of green synthesis. Many organic reactions are carried out in volatile organic compounds (VOCs) that pose environmental and health risks. dokumen.pub Green chemistry encourages the use of safer solvents such as water, supercritical fluids like CO2, or even solvent-free reaction conditions. pnas.orgdokumen.pub For the synthesis of trifluoroacetamides, exploring water-based reactions or reactions in recyclable and non-toxic solvents is an active area of research.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, aligns with the principles of reducing derivatives and preventing waste. nih.gov Such approaches can significantly reduce the consumption of solvents for purification and minimize energy usage. nih.gov Catalysis, particularly the use of highly selective and recyclable catalysts, is a cornerstone of green chemistry and is being explored for the efficient synthesis of complex molecules like this compound. acs.org

A summary of the application of green chemistry principles in the synthesis of trifluoroacetamide-alkynes is presented in the table below.

| Green Chemistry Principle | Application in Trifluoroacetamide-Alkyne Synthesis |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. nih.gov |

| Atom Economy | Utilizing reactions that maximize the incorporation of reactant atoms into the final product. acs.orgpnas.org |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and reaction conditions. libretexts.org |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. dokumen.pub |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. libretexts.org |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and waste generation. libretexts.orgacs.org |

| Catalysis | Using catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. acs.org |

Advanced Synthetic Protocols for Scalability and Efficiency

The demand for trifluoroacetamide-alkynes in various fields necessitates the development of scalable and efficient synthetic protocols. Advanced methodologies such as continuous flow synthesis and solid-phase synthesis offer significant advantages over traditional batch processes in terms of safety, reproducibility, and throughput. hes-so.chresearchgate.net

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. hes-so.chresearchgate.netmit.edu In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. mit.edu This technology offers several advantages for the synthesis of this compound and its analogs.

One of the key benefits of flow synthesis is enhanced heat and mass transfer, which allows for better control over reaction temperature and mixing. hes-so.ch This is particularly important for highly exothermic reactions, as it minimizes the risk of thermal runaways and improves safety. hes-so.ch The synthesis of trifluoroacetamides can be exothermic, and flow reactors provide a safer environment for such transformations. hes-so.ch

Furthermore, continuous flow systems enable rapid reaction optimization by allowing for the systematic variation of reaction parameters such as temperature, pressure, and residence time. acs.org The formation of a trifluoroacetamide intermediate has been successfully demonstrated in a continuous-flow system, highlighting the feasibility of this approach for the synthesis of the target compound. hes-so.chacs.org In a study on the synthesis of trifluoromethylated N-fused heterocycles, a two-step continuous-flow process was developed where the first step involved the formation of a trifluoroacetamide. hes-so.ch This reaction was performed at mild conditions with high yield and broad functional-group tolerance. hes-so.chacs.org

The scalability of continuous flow synthesis is another significant advantage. hes-so.ch Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by using a larger reactor, a process known as "scaling out." This avoids the challenges often associated with scaling up batch reactions. A gram-scale synthesis of a trifluoromethylated heterocycle has been demonstrated using a continuous-flow method, underscoring the practical utility of this technology for producing larger quantities of material. hes-so.chacs.org

A comparison of batch versus continuous flow synthesis for trifluoroacetamide formation is provided below.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat dissipation, minimizing safety risks. hes-so.ch |

| Scalability | Challenging to scale up, often requiring re-optimization. | Readily scalable by extending reaction time or using larger reactors. hes-so.ch |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. acs.org |

| Efficiency | May have lower yields and require intermediate purification. | Often results in higher yields and purity, with potential for in-line purification. hes-so.chacs.org |

Solid-Phase Synthetic Strategies

Solid-phase synthesis is a technique where molecules are built up on a solid support, or resin. This methodology is widely used in peptide and oligonucleotide synthesis and offers several advantages for the synthesis of small molecules like this compound. nih.gov

The primary advantage of solid-phase synthesis is the simplification of purification. nih.gov Since the target molecule is attached to the insoluble resin, excess reagents and byproducts can be easily washed away. The desired product is then cleaved from the resin in the final step. This can significantly reduce the time and resources required for purification compared to traditional solution-phase chemistry.

For the solid-phase synthesis of this compound, a suitable resin and linker strategy would be required. For instance, an amine-functionalized resin could be used as the solid support. The but-3-yn-1-amine starting material could be attached to the resin through a linker that is stable to the subsequent reaction conditions but can be cleaved at the end of the synthesis. The trifluoroacetylation step would then be performed on the resin-bound amine.

However, there are also challenges associated with solid-phase synthesis. Reaction monitoring can be more difficult than in solution-phase synthesis. Additionally, the solid support can sometimes interfere with the reaction, leading to lower yields or incomplete reactions. The potential for trifluoroacetylation as an unwanted side reaction on certain resin supports has been noted in the context of solid-phase peptide synthesis, which would need to be considered in the development of a robust solid-phase synthesis of the target compound. nih.gov Careful selection of the resin and linker, as well as optimization of the reaction conditions, would be crucial for a successful solid-phase synthesis.

Key considerations for the solid-phase synthesis of this compound are outlined in the table below.

| Component | Consideration |

| Resin | Must be compatible with the reaction conditions and allow for efficient loading of the starting material. |

| Linker | Must be stable during the synthesis but cleavable under mild conditions to release the final product. |

| Reaction Conditions | Need to be optimized to ensure complete reaction and minimize side reactions on the solid support. |

| Cleavage | The cleavage step must efficiently release the desired product without causing degradation. |

Chemical Transformations and Mechanistic Investigations of N but 3 Yn 1 Yl 2,2,2 Trifluoroacetamide Derivatives

Reactivity of the Terminal Alkyne Moiety.

The terminal alkyne group is a highly versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is primarily centered around the π-system of the carbon-carbon triple bond, which can engage with a variety of reagents and catalysts.

Cycloaddition Reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The terminal alkyne of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. wikipedia.org The thermal reaction between an azide (B81097) and an alkyne typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov

A significant advancement in this area is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction proceeds under mild conditions and exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The reaction is highly tolerant of various functional groups, making it suitable for the functionalization of this compound without affecting the trifluoroacetamide (B147638) moiety. nih.gov The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

The Cu(I) catalyst can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate), or a stable Cu(I) source can be used directly. wikipedia.orgmdpi.com Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can be employed to stabilize the Cu(I) oxidation state and improve reaction outcomes. wikipedia.org This methodology allows for the covalent linking of the this compound scaffold to a wide range of molecules bearing an azide group.

| Catalyst System | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | In situ generation of Cu(I); classic "click" conditions. | wikipedia.orgnih.gov |

| CuI, Amine Ligand | Various Organic Solvents | Room Temperature | Direct use of Cu(I) salt; ligand can accelerate the reaction. | nih.gov |

| Immobilized Copper Complexes | THF/H₂O | Room Temperature | Allows for catalyst recovery and reuse. | mdpi.com |

| Cu₂O Nanoparticles | t-BuOH/H₂O | 50 °C | Heterogeneous catalysis, recoverable catalyst. | mdpi.com |

Metal-Catalyzed Functionalization of Alkynes (e.g., Palladium, Gold, Copper Catalysis).

The terminal alkyne in this compound can be functionalized through various metal-catalyzed reactions, offering powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Palladium Catalysis: Palladium complexes are widely used to catalyze cross-coupling reactions of terminal alkynes. mdpi.commdpi.com For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a direct method for introducing aryl or vinyl substituents at the terminus of the alkyne. Other palladium-catalyzed transformations include alkene difunctionalization reactions where the alkyne can participate in multi-component couplings. nih.gov

Gold Catalysis: Homogeneous gold catalysts, typically Au(I) complexes, are particularly effective at activating the alkyne π-system towards nucleophilic attack. nih.govmdpi.com This "π-acid" character enables a range of transformations, including hydroarylation, hydration, and cycloisomerization reactions. nih.govmdpi.com For this compound, gold catalysis could facilitate intramolecular cyclization if a suitable nucleophile is present within the molecule, or intermolecular reactions with various nucleophiles. mdpi.comresearchgate.net The choice of ligand on the gold catalyst can significantly influence the reaction's efficiency and outcome. mdpi.com

Copper Catalysis: Besides its crucial role in CuAAC, copper also catalyzes other alkyne transformations. Copper-mediated coupling reactions, like the Glaser coupling (oxidative homocoupling of terminal alkynes) or the Cadiot-Chodkiewicz coupling (cross-coupling of a terminal alkyne with a 1-haloalkyne), can be employed. beilstein-journals.orgresearchgate.net Furthermore, copper catalysts are effective in asymmetric coupling reactions and can be used to synthesize various heterocyclic structures. beilstein-journals.orgresearchgate.net

| Metal Catalyst | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Sonogashira Coupling | Aryl/Vinyl Halide, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne | mdpi.comresearchgate.net |

| Gold | Hydrofunctionalization | Arenes, Alcohols, Water | Substituted Alkenes/Ketones | nih.govmdpi.com |

| Gold | Cycloisomerization | Internal Nucleophile | Heterocyclic compounds | mdpi.comresearchgate.net |

| Copper | Glaser Coupling | Oxidant (e.g., O₂) | 1,3-Diyne | beilstein-journals.orgresearchgate.net |

Intramolecular and Intermolecular Hydroamination Reactions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. The terminal alkyne of this compound can undergo both intramolecular and intermolecular hydroamination.

Intramolecular Hydroamination: While this compound itself is not predisposed to intramolecular hydroamination due to the stable amide N-H, derivatives with more nucleophilic nitrogen atoms could undergo cyclization. Studies on related systems, such as N-(ortho-alkynyl)aryl-N′-substituted trifluoroacetamidines, have shown that gold, copper, or base catalysis can promote intramolecular cyclization. rsc.orgnih.gov The regioselectivity of the cyclization (e.g., 5-endo-dig vs. 6-exo-dig) is often dependent on the specific catalyst and substrate structure. rsc.orgnih.gov

Intermolecular Hydroamination: The intermolecular addition of amines to the alkyne can be catalyzed by various metals. researchgate.net This reaction provides a direct route to enamines or imines, depending on the subsequent tautomerization. While early transition metals and lanthanides have been effective, recent developments have included catalysts based on more common metals. researchgate.net Radical-transfer hydroamination offers an alternative, metal-free approach that can provide anti-Markovnikov selectivity. nih.gov

Other π-Activated Transformations.

The activation of the alkyne by a π-acidic metal catalyst, such as gold(I), opens pathways to numerous other transformations beyond simple additions. nih.gov These reactions often involve cascade sequences where an initial nucleophilic attack on the activated alkyne is followed by further cyclizations or rearrangements. For derivatives of this compound, these transformations could be strategically employed to build complex molecular architectures. For example, gold-catalyzed reactions of 1,n-enynes (where the alkyne of the title compound could be one partner) can lead to the formation of various carbocyclic and heterocyclic frameworks. mdpi.com

Reactivity of the 2,2,2-Trifluoroacetamide Moiety.

The 2,2,2-trifluoroacetamide (Tfa) group is characterized by the strong electron-withdrawing effect of the trifluoromethyl group, which significantly influences the properties of the amide bond.

Application as a Reversible Amine Protecting Group.

The trifluoroacetamide group serves as a robust protecting group for primary amines. organic-chemistry.org Its installation is typically straightforward, often involving the reaction of the amine with trifluoroacetic anhydride (B1165640) or another activated trifluoroacetyl source. google.com

The key advantage of the Tfa group is its distinct deprotection chemistry, which provides orthogonality to other common amine protecting groups like Boc and Fmoc. google.commasterorganicchemistry.com While stable to acidic conditions that cleave Boc groups and many catalytic hydrogenation conditions, the Tfa group can be removed under specific basic or reductive conditions. organic-chemistry.orggoogle.comgoogle.com

Alkaline hydrolysis using bases like potassium carbonate in methanol (B129727) or aqueous ammonia (B1221849) can cleave the Tfa group. researchgate.net However, care must be taken if other base-sensitive functional groups are present in the molecule. researchgate.net A particularly mild and efficient method for deprotection involves reduction with sodium borohydride (B1222165) in an alcohol solvent, such as ethanol. google.comgoogle.com This method is often preferred for its mildness and compatibility with a wide range of functional groups. google.com

| Reagent(s) | Solvent(s) | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | THF/Ethanol | Excess NaBH₄, ~1 hour | Mild, reductive cleavage; compatible with many functional groups. | google.comgoogle.com |

| Potassium Carbonate (K₂CO₃) | Methanol/Water | Room temperature to mild heating | Basic hydrolysis; potential for side reactions with base-labile groups. | researchgate.net |

| Ammonia (aq. NH₃) | Methanol | - | Basic hydrolysis. | organic-chemistry.org |

Nucleophilic Substitution Reactions Directed by the Trifluoromethyl Group

The potent electron-withdrawing nature of the trifluoromethyl group significantly acidifies the N-H proton of the trifluoroacetamide. google.com This enhanced acidity makes the amide proton more susceptible to deprotonation and facilitates reactions at the nitrogen atom. For instance, peptides containing an N-terminal trifluoroacetamide can be selectively methylated at the N-terminus under Mitsunobu conditions. google.com This reaction proceeds by treating the trifluoroacetamide with an excess of methanol and triphenylphosphine, followed by the addition of diisopropyl azadicarboxylate (DIAD). google.com The trifluoroacyl group stabilizes the resulting trifluoroamidate anion, making the amide a suitable substrate for this transformation and yielding >99% N-methylation. google.com This selective N-methylation is achievable even in the presence of other nucleophilic side chains, such as those in lysine, arginine, and tryptophan. google.com

Amide Bond Hydrolysis and Cleavage Conditions

While native amide bonds are remarkably stable, particularly to acidic conditions like neat trifluoroacetic acid (TFA), the reactivity of the trifluoroacetamide bond is distinct. nih.govresearchgate.net The cleavage of the trifluoroacetamide group to release the parent amine is most effectively achieved under the reductive conditions described previously (e.g., NaBH₄). google.com

Hydrolysis of the amide bond under acidic or basic conditions is also possible, though it often requires more forcing conditions than the reductive cleavage. organic-chemistry.orgyoutube.com Standard amide hydrolysis can be achieved by heating in strong aqueous acid or base. youtube.com Acidic hydrolysis typically begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. youtube.com In contrast, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com For trifluoroacetamides, cleavage is observed under strongly acidic (pH < 1) or strongly basic (pH > 12) conditions, especially at elevated temperatures. organic-chemistry.org However, some N-acyl amino acid amides have shown surprising instability and can be hydrolyzed under milder acidic conditions, such as in TFA/water mixtures at room temperature. nih.gov

Detailed Mechanistic Investigations

The unique reactivity of trifluoroacetamide derivatives has prompted detailed mechanistic studies, often employing computational methods, to understand the underlying principles governing their transformations.

Elucidation of Reaction Pathways and Transition States

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the complex reaction mechanisms involving trifluoroacetamides. For example, in the mechanochemically induced, nickel-catalyzed defluorinative arylation of trifluoroacetamides, DFT calculations have helped to clarify the reaction mechanism. acs.org These studies corroborated the active role of Ni(0) species, which, in the presence of specific ligands, facilitate the cleavage of the otherwise inert N(CO)-CF₃ bond, opening a pathway for the coupling of the amide with arylation agents. acs.org

In related systems, DFT calculations have been used to rationalize the stereochemical outcomes of reactions. For the fluorination of chiral α-bromoamides, a double-inversion pathway occurring via the formation of an aziridinone (B14675917) intermediate was proposed and supported by calculations. researchgate.net Such studies provide deep insight into the transition states and intermediates that govern the reaction course, which is crucial for optimizing reaction conditions and predicting outcomes. acs.orgresearchgate.net

Influence of the Trifluoromethyl Group on Reaction Kinetics and Stereoselectivity

The trifluoromethyl group exerts a powerful influence on both the rate and stereochemical course of reactions involving this compound and its derivatives. google.com

Kinetics: The primary influence on reaction kinetics stems from the strong electron-withdrawing inductive effect of the CF₃ group. scispace.commdpi.com This effect significantly decreases the electron density at the amide nitrogen and increases the electrophilicity of the carbonyl carbon. As previously noted, it enhances the acidity of the amide N-H proton, accelerating reactions that involve its deprotonation. google.com Conversely, for reactions where the amide nitrogen must act as a nucleophile, the CF₃ group is deactivating, slowing the reaction rate. scispace.com

Stereoselectivity: The trifluoromethyl group can also play a crucial role in directing the stereoselectivity of a reaction. Its steric bulk, which is comparable to that of a chlorine atom, can influence the approach of reagents to a nearby chiral center. mdpi.com In studies on the trifluoromethylthiolation of α-bromoamides, the stereoselectivity of the nucleophilic attack was found to depend on the steric bulk of substituents on both the α-position and the amide nitrogen. researchgate.net Furthermore, the conformation of the trifluoroacetamide group itself can be influenced by the CF₃ group. NMR studies on tertiary trifluoroacetamides have revealed a preference for the E-amide conformation, which can be rationalized by stereochemical analysis based on through-space ¹H–¹⁹F spin-spin couplings. acs.org This conformational preference can dictate the facial selectivity of reactions at adjacent centers.

Applications of N but 3 Yn 1 Yl 2,2,2 Trifluoroacetamide in Advanced Organic and Bioorganic Chemistry

Strategic Building Block in Complex Molecule Synthesis

The dual functionality of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide allows it to serve as a strategic building block for the assembly of complex molecules. The trifluoroacetyl group provides metabolic stability and altered electronic properties, while the terminal alkyne is a reactive site for carbon-carbon bond formation and cyclization reactions.

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity. ekb.eg this compound serves as a direct precursor for introducing the trifluoroacetamide (B147638) group, a key component in various fluorinated scaffolds. nih.gov The presence of the trifluoromethyl (CF3) group is particularly desirable. researchgate.net Methodologies for creating fluorinated compounds often involve the use of specialized building blocks that already contain the desired fluorine motif. beilstein-journals.org

The compound can be used in transition metal-catalyzed reactions that leverage the alkyne group to construct larger, more complex fluorinated frameworks. These scaffolds are foundational structures upon which pharmacologically active molecules can be built.

| Scaffold Type | Synthetic Strategy | Role of this compound |

| Fluorinated Acyclic Chains | Sonogashira Coupling | Provides the trifluoroacetamide-containing fragment. |

| Trifluoromethylated Carbocycles | [2+2+2] Cycloaddition | Acts as one of the alkyne components in the cycloaddition. |

| Fluorinated Polyketides | Chain Elongation Pathways | Can be envisioned as a synthetic starter unit for non-natural polyketides. nih.gov |

Nitrogen heterocycles are ubiquitous structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov The structure of this compound, containing both a nitrogen atom and a terminal alkyne, is well-suited for intramolecular cyclization reactions to form a variety of nitrogen-containing rings. beilstein-journals.org

Transition-metal catalysis is often employed to facilitate these cyclizations, leading to the stereoselective formation of products such as fluorinated pyrrolidines, piperidines, and other complex heterocyclic systems. The trifluoroacetyl group can either be retained in the final product or serve as a protecting group that is later removed. google.com

| Heterocycle Formed | General Reaction Type | Catalyst/Reagent Example |

| Substituted Pyrrolidines | Intramolecular Hydroamination/Cyclization | Gold (Au) or Platinum (Pt) catalysts |

| Dihydropyridinones | Pauson-Khand Reaction | Dicobalt octacarbonyl (Co2(CO)8) |

| Fused Bicyclic Systems | Enyne Metathesis | Grubbs or Schrock catalysts |

As a versatile building block, this compound is a precursor to molecules with advanced functional properties. nih.gov Its trifluoroacetamide group can act as a key pharmacophore or a metabolically stable isostere for other functional groups. The alkyne functionality allows for its incorporation into larger structures through well-established synthetic transformations. elifesciences.org This dual utility makes it a valuable starting material for creating novel therapeutic agents, molecular materials, and complex natural product analogues.

Functionalization for Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The terminal alkyne in this compound is a premier functional group for bioorthogonal ligations, making the compound a valuable tool for chemical biology.

Molecular probes and labeling agents are essential for studying biological processes, from imaging cellular components to identifying protein interactions. neb.comthermofisher.com this compound can be developed into such tools. The terminal alkyne serves as a reactive handle for "clicking" the molecule onto a biomolecule of interest that has been metabolically or genetically engineered to bear a complementary azide (B81097) group.

The trifluoroacetamide portion of the molecule can function as a reporter group for ¹⁹F NMR spectroscopy, a powerful analytical technique with a low background signal in biological systems. Alternatively, the entire molecule can act as a small, stable tag for modifying biomolecules. friscourtlab.com

| Probe/Label Type | Detection Method | Bioorthogonal Reaction |

| ¹⁹F NMR Probe | ¹⁹F Nuclear Magnetic Resonance | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Small Molecule Tag | Mass Spectrometry / HPLC | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Linker for Larger Probes | Fluorescence, PET, etc. | Sonogashira Coupling (for pre-functionalization) |

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The terminal alkyne of this compound is ideally suited for the most prominent bioorthogonal bioconjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

In these strategies, a biological target (e.g., a protein, nucleic acid, or glycan) is first modified to display an azide functional group. The subsequent addition of this compound results in the formation of a highly stable triazole linkage, covalently attaching the trifluoroacetamide tag to the biomolecule. This allows for the precise and stable modification of biological targets for research and therapeutic applications. nih.gov

| Bioconjugation Strategy | Key Features | Typical Application |

| CuAAC | High reaction rate and efficiency; requires a copper catalyst which can be toxic to cells. | In vitro labeling, proteomics, materials science. |

| SPAAC | Copper-free; relies on a strained cyclooctyne (B158145) partner; generally slower than CuAAC. | Live-cell imaging, in vivo labeling of biomolecules. |

Contributions to Catalytic Methodologies Development

The dual functionality of this compound—a reactive terminal alkyne and a modifiable amide group—renders it a valuable tool for the advancement of novel catalytic systems. Its utility is demonstrated in its application as both a carefully designed ligand and a reactive substrate.

The molecular architecture of this compound allows it to participate in catalytic cycles in multiple capacities. The terminal alkyne can coordinate to transition metals, while the nitrogen atom of the amide can also act as a donor, potentially forming a bidentate ligand system that can stabilize catalytic intermediates.

As a substrate, the compound's terminal alkyne is a reactive handle for various transformations. The electron-withdrawing trifluoroacetyl group significantly influences the reactivity of the molecule. It increases the acidity of the amide proton, which can facilitate its participation in reactions like N-alkylation or other base-mediated processes. This property makes the trifluoroacetamide group a useful protecting group in certain synthetic contexts, as it can be selectively removed under specific conditions.

The alkyne group is a key functional group for carbon-carbon bond-forming reactions. For instance, copper-catalyzed N-alkynylation of amides is a known method for creating ynamides, showcasing the reactivity of the N-H bond in the presence of an alkyne. While not a direct reaction of the title compound, it highlights the potential reactivity pathways available. Similarly, nickel-catalyzed amidation of alkynyl acids represents another route to related structures. nih.govacs.org

Below is a table illustrating typical conditions for catalytic reactions involving functionalities present in this compound, demonstrating its potential as a substrate.

| Reaction Type | Catalyst System | Substrate Class | Product Class | Reference |

| N-Alkynylation | CuCN / 1,2-diamine ligand | Amides, Lactams | Ynamides | nih.gov |

| Amidation | NiCl₂ | Aryl Alkynyl Acids | Aryl Alkynyl Amides | nih.govacs.org |

| Hofmann N-alkylation | Catalytic Alkyl Halides | Poorly Nucleophilic Amides | N-alkylated Amides | rsc.org |

This table presents examples of catalytic reactions on related functional groups to illustrate the potential reactivity of this compound.

Potential in Advanced Materials Science Research

The incorporation of fluorine atoms into polymers can bestow a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.net this compound is a promising fluorinated monomer for the synthesis of advanced polymeric materials.

The terminal alkyne functionality is particularly suited for modern polymerization techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.orginterchim.fr This reaction allows for the efficient and modular construction of polytriazoles. By using this compound as the alkyne monomer and reacting it with a di-azide comonomer, a fluorinated polytriazole can be synthesized.

The resulting polymer would feature pendant trifluoroacetamide groups along its backbone. These groups are expected to influence the material's bulk properties significantly. The presence of the trifluoromethyl (-CF₃) groups can lead to materials with low surface energy, resulting in hydrophobic and potentially oleophobic surfaces. rsc.org Such properties are highly sought after for applications in coatings, specialty textiles, and biomedical devices.

The hydroamidation reaction, which involves the addition of an N-H bond across a carbon-carbon double bond, is another avenue for creating polymers. Studies on the hydroamidation of acrylates with trifluoroacetamides suggest that these functionalities can be used to form polymer chains. georgiasouthern.edu This indicates that this compound could potentially be used in similar polymerization strategies if the alkyne is first converted to an alkene.

The table below summarizes key properties often observed in fluorinated polymers, which could be anticipated for polymers derived from this compound.

| Property | Typical Effect of Fluorination | Potential Application | Reference |

| Thermal Stability | Increased | High-performance plastics, electronics | umn.eduresearchgate.net |

| Chemical Resistance | Enhanced | Chemical-resistant coatings, seals | umn.eduresearchgate.net |

| Surface Energy | Lowered | Hydrophobic/Oleophobic surfaces, non-stick coatings | umn.edursc.org |

| Refractive Index | Lowered | Optical fibers, anti-reflective coatings | |

| Gas Permeability | Increased | Gas separation membranes |

This table outlines the general effects of fluorination on polymer properties, suggesting the potential characteristics of materials synthesized using this compound.

Spectroscopic Characterization and Computational Analysis of N but 3 Yn 1 Yl 2,2,2 Trifluoroacetamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A suite of spectroscopic methods is indispensable for the unambiguous identification and purity verification of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and composition.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton (C≡C-H) typically appears as a triplet, a result of coupling to the adjacent methylene (B1212753) protons. The methylene groups adjacent to the nitrogen and the alkyne group also show characteristic multiplets. The amide proton (N-H) signal is often a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include those for the two sp-hybridized carbons of the alkyne group, the two sp³-hybridized methylene carbons, and the carbonyl carbon of the amide group. The trifluoromethyl group's carbon atom also gives a characteristic signal, often appearing as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~2.0 | t | ~2.6 |

| H-2 | ~2.4 | dt | J ≈ 7.0, 2.6 |

| H-3 | ~3.4 | q | J ≈ 7.0 |

| N-H | Variable | br s | - |

| ¹³C NMR | Chemical Shift (ppm) |

| C-1 (C≡CH) | ~70 |

| C-2 (C≡CH) | ~80 |

| C-3 (-CH₂-) | ~20 |

| C-4 (-CH₂-) | ~40 |

| C=O | ~157 (q) |

| CF₃ | ~116 (q) |

| ¹⁹F NMR | Chemical Shift (ppm) |

| CF₃ | ~-75 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The C=O stretching of the amide group (Amide I band) appears as a very strong absorption in the region of 1700-1750 cm⁻¹. The terminal alkyne C≡C-H stretching vibration is expected as a sharp, moderate band around 3300 cm⁻¹, while the C≡C triple bond stretch is a weaker absorption near 2100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch | ~3300 |

| C≡C-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1700-1750 |

| C≡C Stretch | ~2100 |

| C-F Stretch | ~1100-1300 |

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern can reveal characteristic losses of functional groups, such as the trifluoromethyl group or parts of the butynyl chain, which aids in the structural confirmation.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 165.04 | Molecular Ion |

| [M-CF₃]⁺ | 96 | Loss of trifluoromethyl radical |

Advanced Spectroscopic Methodologies for Conformational and Dynamic Studies

To gain deeper insights into the three-dimensional structure and dynamic behavior of this compound, more advanced spectroscopic techniques are employed.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish connectivity between protons and carbons in the molecule. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the butynyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR signals. These advanced experiments are invaluable for confirming the structural assignments made from one-dimensional NMR data.

Computational Chemistry Approaches for Theoretical Understanding

Computational chemistry offers a powerful theoretical framework to complement experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound. researchgate.net These calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental values to validate the proposed structure. Furthermore, computational models can provide insights into the molecule's electronic properties, such as orbital energies and charge distribution, contributing to a more complete understanding of its reactivity and behavior. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for determining the optimized geometry and electronic properties of organic compounds.

For a molecule like this compound, DFT calculations would typically be initiated by constructing an initial guess of the molecular geometry. This structure would then be optimized to find the lowest energy conformation. A popular and effective functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. nih.gov

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, which is characterized by the absence of imaginary frequencies.

The output of these calculations provides detailed information on the molecule's geometrical parameters. Below is a representative table illustrating the type of data that would be obtained for the optimized geometry of this compound.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Atom Pair/Group | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (alkyne) | ~ 1.21 | |

| C≡C-C | ~ 1.46 | |

| C-N | ~ 1.45 | |

| N-C (amide) | ~ 1.35 | |

| C=O | ~ 1.22 | |

| C-CF3 | ~ 1.53 | |

| C-F | ~ 1.34 | |

| **Bond Angles (°) ** | ||

| C-C≡C | ~ 178.0 | |

| C-N-C | ~ 122.0 | |

| N-C=O | ~ 125.0 | |

| O=C-CF3 | ~ 118.0 | |

| Dihedral Angles (°) | ||

| H-N-C-C | ~ 180.0 |

In addition to the geometry, DFT calculations also elucidate the electronic structure, providing insights into the molecule's reactivity and properties through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability.

Theoretical Prediction and Assignment of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. For this compound, theoretical vibrational and nuclear magnetic resonance (NMR) spectra would be of particular interest.

Vibrational frequencies are typically calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model deficiencies. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. rsc.org These calculations allow for the assignment of specific vibrational modes to the peaks observed in an experimental infrared (IR) spectrum.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are instrumental in confirming the molecular structure.

The following table provides an example of the kind of data that would be generated for the theoretical vibrational spectrum.

Table 2: Representative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |

|---|---|---|

| N-H stretch | Amide N-H | ~ 3300 |

| C≡C-H stretch | Terminal Alkyne C-H | ~ 3250 |

| C-H stretch | Methylene C-H | ~ 2950 |

| C≡C stretch | Alkyne C≡C | ~ 2150 |

| C=O stretch (Amide I) | Amide C=O | ~ 1700 |

| N-H bend (Amide II) | Amide N-H | ~ 1550 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, one might be interested in modeling reactions involving the alkyne or amide functionalities.

To model a reaction pathway, the geometries of the reactants, products, and the transition state connecting them are optimized. Transition state searches can be performed using various algorithms that locate a first-order saddle point on the potential energy surface—a structure that is a maximum in one direction (the reaction coordinate) and a minimum in all others. A frequency calculation on the transition state geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the stationary points (reactants, transition state, products) are located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products. mdpi.com The difference in energy between the reactants and the transition state gives the activation energy for the reaction, which is a critical parameter for understanding reaction kinetics.

The following table illustrates the type of energetic data that would be obtained from a computational study of a hypothetical reaction involving this compound.

Table 3: Representative Energetic Data for a Hypothetical Reaction Pathway This table is for illustrative purposes and does not represent actual calculated data.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

These computational models provide a detailed, atomistic view of reaction mechanisms that can be difficult to obtain through experimental methods alone.

Future Research Avenues and Perspectives on N but 3 Yn 1 Yl 2,2,2 Trifluoroacetamide

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research concerning N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide will likely prioritize the integration of green chemistry principles to minimize environmental impact.

Key areas of focus will include:

Transition-Metal-Free Synthesis: Inspired by recent advancements in the synthesis of trifluoroacetamides without transition metals, new routes to the target compound could be explored. researchgate.netthieme-connect.de These methods often rely on readily available bases and milder reaction conditions, reducing the reliance on potentially toxic and expensive metal catalysts. researchgate.netthieme-connect.de

Atom Economy: Following the principles of "Click Chemistry," reactions that maximize the incorporation of all starting material atoms into the final product are highly desirable. georgiasouthern.edu Strategies could involve one-pot procedures that combine N-protection and C-N bond formation, similar to the triflic-acid-promoted synthesis of N-trifluoroacetyl-protected amidoketones from unprotected amino acids. acs.org

Alternative Solvents and Reagents: A significant push in green chemistry involves replacing hazardous reagents and solvents. For instance, efforts are underway to find environmentally friendly alternatives to trifluoroacetic acid (TFA) and its derivatives in processes like peptide synthesis due to their persistence in the environment. opnme.com Future syntheses of this compound could explore bio-based solvents or solvent-free conditions.

Biocatalysis and Plant-Mediated Synthesis: The use of enzymes or whole organisms to perform chemical transformations offers a highly sustainable approach. mdpi.comnih.gov While still a nascent field for complex organic molecules, research into enzymes capable of forming amide bonds or functionalizing alkynes could lead to entirely novel and green synthetic pathways. nih.govresearchgate.netscispace.com

| Aspect | Conventional Approach | Future Green Approach | Potential Benefit |

|---|---|---|---|

| Catalyst | Heavy/Precious Metals (e.g., Pd, Ru) | Transition-Metal-Free, Organocatalysis, Biocatalysis researchgate.netthieme-connect.de | Reduced cost, toxicity, and metal contamination |

| Reagents | Harsh acids/bases, hazardous reagents | Mild bases (e.g., NaHCO3), recyclable reagents researchgate.net | Improved safety, less corrosive waste |

| Solvents | Chlorinated or volatile organic compounds | Water, bio-solvents, or solvent-free conditions georgiasouthern.edu | Reduced environmental pollution and health risks |

| Energy | High temperatures, prolonged reaction times | Room temperature reactions, microwave or photochemical activation acs.org | Lower energy consumption and carbon footprint |

Development of Asymmetric Transformations Incorporating Trifluoroacetamide-Alkynes

The synthesis of enantiomerically pure compounds is critical in pharmaceuticals and materials science. This compound serves as an excellent prochiral substrate for developing new asymmetric transformations.

Future research directions include:

Catalytic Asymmetric Alkynylation: The terminal alkyne can be a key reactant in asymmetric additions. Methods using chiral catalysts, such as those involving chiral biphenylic iodanes for the alkynylation of β-ketoesters, could be adapted to achieve enantioselective additions to aldehydes or imines using the N-(but-3-yn-1-yl) moiety. researchgate.net

Asymmetric Functionalization of the Alkyne: Nickel-catalyzed methods have proven effective for the asymmetric construction of stereocenters bearing a trifluoromethyl group. nih.gov Similar strategies could be employed for the enantioselective carbo- or hydrofunctionalization of the alkyne in this compound, creating chiral centers adjacent to the trifluoroacetamide (B147638) group.

Use of Chiral Auxiliaries: The trifluoroacetamide nitrogen provides a handle for the attachment of a chiral auxiliary. This approach, widely used in the asymmetric synthesis of fluorinated amines and amino acids, could guide stereoselective reactions on the alkyne or at the α-carbon, with the auxiliary being removed in a later step. nuph.edu.ua

Organocatalysis: The development of organocatalytic methods for the asymmetric synthesis of trifluoroalanine (B10777074) derivatives demonstrates the power of small organic molecules to induce chirality. nuph.edu.ua Future work could involve developing organocatalysts that activate the alkyne of this compound toward nucleophilic attack in an enantioselective manner.

Expansion of Catalytic Applications for Selective Functionalization

The dual functionality of this compound makes it a prime candidate for a wide range of catalytic transformations, enabling the selective modification of either the alkyne or the amide group.

Potential catalytic applications to be explored:

Alkyne Functionalization: The terminal alkyne is amenable to a host of catalytic reactions. This includes well-established transformations like Sonogashira coupling, "click" cycloadditions, and hydrations, as well as emerging reactions like radical cascade cyclizations to form complex heterocyclic structures. scispace.comresearchgate.net Copper-catalyzed N-alkynylation methods could also be adapted for C-alkynylation, further expanding its synthetic utility. nih.gov

N-H Functionalization: The amide N-H bond can be targeted for functionalization. For example, copper-catalyzed N-arylation has been successfully applied to trifluoroacetamides, suggesting that this compound could be a substrate for similar cross-coupling reactions to introduce aryl or vinyl groups. researchgate.net

Directed Catalysis: The trifluoroacetamide group could act as a directing group to control the regioselectivity of catalytic reactions on the butynyl chain, for instance, in C-H activation or hydrofunctionalization reactions.

Polymerization: The terminal alkyne makes this molecule a potential monomer for polymerization reactions, leading to novel polymers with pendant trifluoroacetamide groups that could impart unique properties such as thermal stability or specific binding capabilities.

Integration into Supramolecular Chemistry and Novel Functional Materials

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. This compound possesses ideal features for designing such systems.

Future avenues in this area are:

Hydrogen-Bonded Networks: The trifluoroacetamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the programmed self-assembly of molecules into well-defined structures like tapes, rosettes, or more complex 3D networks. nwhitegroup.com

Rotaxanes and Catenanes: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction can be used to "stopper" the ends of a linear thread that has been passed through a macrocycle, forming mechanically interlocked molecules like rotaxanes. nih.gov These structures have applications in molecular machines and drug delivery. nih.gov

Functional Polymers and Gels: By incorporating this molecule into polymers, the trifluoroacetamide groups can act as physical cross-linkers through hydrogen bonding, leading to the formation of self-healing materials or stimuli-responsive gels.

Crystal Engineering: The combination of the rigid alkyne rod and the hydrogen-bonding amide group makes this molecule a promising building block for designing crystalline materials with specific network topologies and potential applications in gas storage or separation.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry is an indispensable tool for understanding reaction mechanisms and predicting molecular properties, thereby guiding experimental efforts.

For this compound, computational studies could provide significant insights:

Mechanism Elucidation: Density Functional Theory (DFT) can be used to model the transition states of potential reactions, such as catalytic asymmetric transformations. This can reveal the origin of enantioselectivity and help in the rational design of more efficient and selective catalysts and ligands, as demonstrated in studies of Ni-catalyzed asymmetric alkynyl substitutions. rsc.org

Predicting Reactivity: Computational models can predict the most likely sites of reaction under different conditions (e.g., radical, nucleophilic, or electrophilic attack). This is particularly useful for complex cascade reactions where multiple pathways are possible. researchgate.net

Design of Supramolecular Assemblies: Molecular dynamics simulations can predict how molecules of this compound will self-assemble in different solvents, providing blueprints for the design of new functional materials.

Virtual Screening for Bioactivity: The structure can be docked into the active sites of various enzymes or receptors to predict potential biological activity. mdpi.com This in silico screening can identify promising avenues for its application in medicinal chemistry, for example, by evaluating its potential as an enzyme inhibitor. mdpi.com

| Computational Method | Research Area | Objective | Potential Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Asymmetric Catalysis | Model transition states, calculate energy barriers rsc.org | Rational design of new, highly selective catalysts |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Simulate self-assembly processes | Prediction of stable supramolecular structures and material properties |

| Molecular Docking | Medicinal Chemistry | Predict binding affinity to biological targets mdpi.com | Identification of potential therapeutic applications |

| Quantitative Structure-Activity Relationship (QSAR) | Materials Science | Correlate structural features with material properties | Design of polymers or materials with desired characteristics |

Q & A

Q. What are the standard synthetic routes for N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting trifluoroacetic anhydride with but-3-yn-1-amine in solvents like dimethylformamide (DMF) or dichloromethane. Catalysts such as potassium carbonate (K₂CO₃) or coupling reagents (e.g., EDC) are used to enhance yields. Reaction conditions typically require inert atmospheres, temperatures between 0–40°C, and purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally?

Characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.

- X-ray Crystallography: For definitive confirmation of crystal packing and bond angles .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while mild bases (K₂CO₃) minimize side reactions. Temperature control (20–25°C) prevents alkyne decomposition. Yields >70% are achievable with stoichiometric ratios of 1:1.2 (trifluoroacetic anhydride:amine) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Density Functional Theory (DFT) studies show reduced electron density at the amide nitrogen, enhancing participation in metal-catalyzed reactions (e.g., Sonogashira coupling). This property is critical for designing derivatives with tailored reactivities .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Discrepancies in NMR assignments arise from solvent effects or dynamic processes. Solutions include:

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding to enzymes (e.g., kinases) or receptors. The trifluoromethyl group’s hydrophobicity and alkyne’s rigidity are key parameters in virtual screening for antimicrobial or anticancer activity .

Q. How do structural modifications (e.g., alkyne vs. aryl substituents) affect biological activity?

- Alkyne substituents (but-3-yn-1-yl): Enhance metabolic stability and membrane permeability due to linear geometry.

- Aryl substituents (e.g., bromopyridinyl): Improve π-π stacking with protein active sites, increasing binding affinity. Comparative studies show alkyne derivatives exhibit higher selectivity for bacterial enzymes, while aryl analogs target eukaryotic kinases .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the alkyne group?

- Use of copper(I) catalysts to suppress Glaser coupling.

- Low-temperature (<0°C) Sonogashira coupling to prevent alkyne oligomerization.

- Protecting groups (e.g., TMS) for selective deprotection post-functionalization .

Q. How to analyze stability under physiological conditions?

- HPLC-MS: Monitor degradation products in simulated gastric fluid (pH 2–3) and plasma.

- Accelerated Stability Testing: 40°C/75% RH for 4 weeks to assess shelf life.

- Cyclic Voltammetry: Evaluate redox stability in biologically relevant media .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across similar trifluoroacetamides?

Variations arise from:

- Assay conditions: Differences in cell lines, incubation times, or concentrations.

- Structural nuances: Electron-withdrawing groups (e.g., Br in N-(5-bromopyridin-2-yl)- derivatives) vs. electron-donating groups (e.g., methoxy) alter target interactions.

Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and structure-activity relationship (SAR) meta-analyses are recommended .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.